

# Technical Monograph: 4-(3-Ethoxy-4-nitrophenyl)morpholine

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## Compound of Interest

**Compound Name:** 4-(3-Ethoxy-4-nitrophenyl)morpholine

**CAS No.:** 415686-74-7

**Cat. No.:** B3136328

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CAS Registry Number: 415686-74-7 Document Type: Technical Specification & Synthesis Guide Version: 2.0 (Scientific Review)

## Executive Summary

**4-(3-Ethoxy-4-nitrophenyl)morpholine** is a specialized intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically Vasopressin V1b antagonists. Its structural core combines a morpholine ring (conferring solubility and metabolic stability) with a nitro-ethoxy-substituted phenyl ring, which serves as a precursor to the corresponding aniline (4-morpholino-2-ethoxyaniline) via reduction.

This guide outlines the verified CAS identification, physicochemical properties, and a regioselective synthesis protocol derived from nucleophilic aromatic substitution (SNAr) principles.

## Chemical Identity & Properties

Property	Specification
CAS Number	415686-74-7
IUPAC Name	4-(3-Ethoxy-4-nitrophenyl)morpholine
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	252.27 g/mol
SMILES	CCOc1cc(ccc1[O-])N2CCOCC2
Appearance	Yellow crystalline solid (Typical for nitro-anilines)
Solubility	Soluble in DMSO, DMF, Dichloromethane; Low solubility in water.
Key Functional Groups	Nitro (NO <sub>2</sub> ), Ethoxy (OEt), Tertiary Amine (Morpholine)

## Structural Visualization

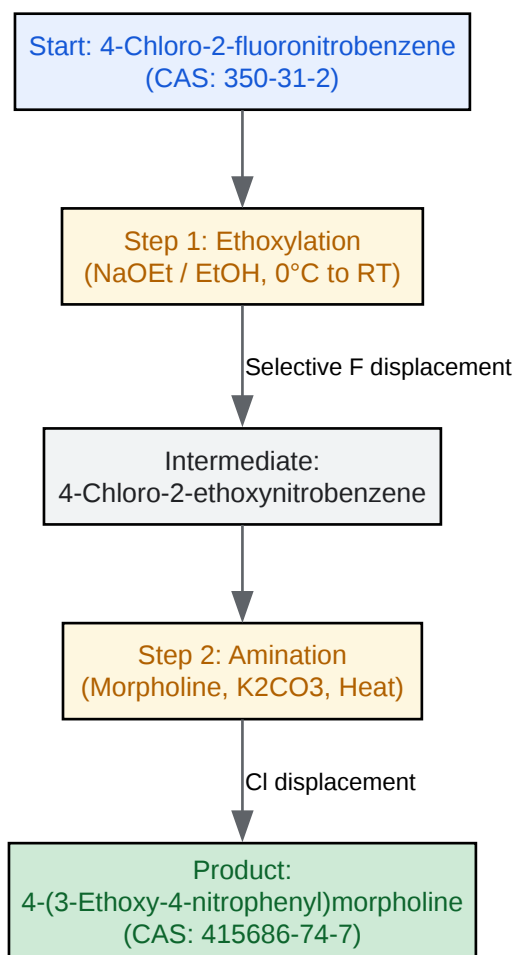
The following diagram illustrates the chemical connectivity and functional group logic of the molecule.

Figure 1: Functional decomposition of **4-(3-Ethoxy-4-nitrophenyl)morpholine** showing the central phenyl scaffold and substituent positioning.

## Synthesis Protocol (Regioselective S<sub>N</sub>Ar)

The synthesis relies on the differing reactivity of halogen substituents on a nitrobenzene scaffold. The starting material, 4-chloro-2-fluoronitrobenzene, allows for sequential nucleophilic aromatic substitutions. The fluorine atom (ortho to nitro) is significantly more labile than the chlorine atom (para to nitro) towards alkoxides, allowing for the selective installation of the ethoxy group first.

## Reaction Pathway[1]



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Figure 2: Step-wise synthesis pathway highlighting the regioselective displacement of halogens.

## Detailed Methodology

### Step 1: Preparation of 4-Chloro-2-ethoxynitrobenzene

Principle: Regioselective S<sub>N</sub>Ar displacement of the ortho-fluorine by ethoxide.

- Reagents: 4-Chloro-2-fluoronitrobenzene (1.0 eq), Sodium Ethoxide (1.1 eq, 21% wt in Ethanol), Ethanol (Solvent).
- Procedure:
  - Dissolve 4-chloro-2-fluoronitrobenzene in absolute ethanol under N<sub>2</sub> atmosphere.

- Cool the solution to 0°C using an ice bath to prevent over-reaction or side-product formation.
- Add Sodium Ethoxide solution dropwise over 30 minutes.[1][2]
- Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
- Monitor: TLC (Hexane/EtOAc) should show consumption of starting material.
- Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate, wash with water and brine.[1] Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Yield Expectation: >90% (Solid).

## Step 2: Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine

Principle: S<sub>N</sub>Ar displacement of the para-chlorine by morpholine.

- Reagents: 4-Chloro-2-ethoxynitrobenzene (Intermediate from Step 1), Morpholine (1.5 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), DMF or DMSO (Solvent).
- Procedure:
  - Dissolve the intermediate in DMF (approx. 5 mL/g).
  - Add K<sub>2</sub>CO<sub>3</sub> and Morpholine.
  - Heat the reaction mixture to 80–100°C for 4–6 hours. The elevated temperature is required to displace the less reactive chlorine atom.
  - Monitor: LC-MS or TLC.
  - Workup: Cool to RT. Pour into ice-water (product often precipitates). Filter the solid or extract with Dichloromethane.
  - Purification: Recrystallization from Ethanol or Column Chromatography (SiO<sub>2</sub>, Hexane/EtOAc gradient).

## Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - Aromatic Region: Signals characteristic of a 1,2,4-substituted benzene ring (approx.  $\delta$  7.8 d (H5), 6.4 dd (H6), 6.3 d (H2)). Note: The proton ortho to the nitro group (H5) will be the most deshielded.
  - Ethoxy Group: Quartet at  $\delta$  4.1–4.2 (2H,  $-\text{OCH}_2-$ ), Triplet at  $\delta$  1.4–1.5 (3H,  $-\text{CH}_3$ ).
  - Morpholine Ring: Two multiplets centered around  $\delta$  3.8 (4H,  $\text{O}-\text{CH}_2$ ) and  $\delta$  3.3 (4H,  $\text{N}-\text{CH}_2$ ).
- Mass Spectrometry (ESI):
  - Expected  $[\text{M}+\text{H}]^+$  peak at  $m/z$  253.2.

## Safety & Handling

- Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood. Avoid heating dry solids to decomposition.
- Morpholine: Corrosive and flammable liquid. Causes severe skin burns.[3]
- Storage: Store the final product in a cool, dry place ( $2-8^\circ\text{C}$ ), protected from light.

## References

- Sigma-Aldrich. (n.d.). **4-(3-Ethoxy-4-nitrophenyl)morpholine** Product Page. Retrieved from [Sigma-Aldrich](#)
- European Patent Office. (2004). Patent EP1673355A1: Triazole derivatives useful in therapy. (Describes the synthesis of the 4-chloro-2-ethoxynitrobenzene precursor and subsequent morpholine substitution). Retrieved from [European Patent Office](#)

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